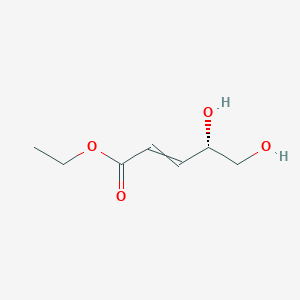

Ethyl (4S)-4,5-dihydroxypent-2-enoate

Description

Ethyl (4S)-4,5-dihydroxypent-2-enoate is a chiral ester characterized by a conjugated enoate backbone, two adjacent hydroxyl groups at the C4 and C5 positions, and an ethyl ester moiety. The (4S) stereochemistry imparts distinct reactivity and biological activity, making it a valuable intermediate in organic synthesis and pharmaceutical research. Its hydroxyl groups enable hydrogen bonding, influencing solubility and intermolecular interactions, while the α,β-unsaturated ester moiety allows for conjugate addition or cyclization reactions .

Properties

CAS No. |

64520-62-3 |

|---|---|

Molecular Formula |

C7H12O4 |

Molecular Weight |

160.17 g/mol |

IUPAC Name |

ethyl (4S)-4,5-dihydroxypent-2-enoate |

InChI |

InChI=1S/C7H12O4/c1-2-11-7(10)4-3-6(9)5-8/h3-4,6,8-9H,2,5H2,1H3/t6-/m0/s1 |

InChI Key |

SOPGIKMSROBLIL-LURJTMIESA-N |

Isomeric SMILES |

CCOC(=O)C=C[C@@H](CO)O |

Canonical SMILES |

CCOC(=O)C=CC(CO)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl (4S)-4,5-dihydroxypent-2-enoate can be synthesized through the esterification of (4S)-4,5-dihydroxypent-2-enoic acid with ethanol. The reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently. The reaction is as follows:

(4S)-4,5-dihydroxypent-2-enoic acid+ethanolH2SO4Ethyl (4S)-4,5-dihydroxypent-2-enoate+water

Industrial Production Methods: On an industrial scale, the production of this ester involves similar esterification processes but may utilize continuous flow reactors to enhance efficiency and yield. The use of azeotropic distillation can help remove water formed during the reaction, driving the equilibrium towards ester formation.

Types of Reactions:

Oxidation: The hydroxyl groups in this compound can undergo oxidation to form corresponding ketones or aldehydes.

Reduction: The double bond in the compound can be reduced using hydrogenation reactions, typically in the presence of a palladium catalyst.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Hydrogen gas (H₂) with a palladium catalyst.

Substitution: Thionyl chloride (SOCl₂) for converting hydroxyl groups to chlorides.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of saturated esters.

Substitution: Formation of alkyl halides.

Scientific Research Applications

Ethyl (4S)-4,5-dihydroxypent-2-enoate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

Industry: Utilized in the production of fragrances, flavorings, and as a solvent in various chemical processes.

Mechanism of Action

The mechanism by which Ethyl (4S)-4,5-dihydroxypent-2-enoate exerts its effects involves interactions with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The double bond may participate in electron transfer reactions, affecting redox states within cells. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Ethyl 5-[(Ethoxycarbonyl)oxy]-5,5-Diphenylpent-2-ynoate

Structural Differences :

- Backbone: Contains a pent-2-ynoate (triple bond) vs. pent-2-enoate (double bond) in the target compound.

- Substituents : Features two phenyl groups and an ethoxycarbonyloxy group at C5, contrasting with the dihydroxy groups in the target compound.

- Stereochemistry : Lacks chiral centers, unlike the (4S)-configured target molecule.

Physical Properties :

| Property | Ethyl (4S)-4,5-Dihydroxypent-2-enoate | Ethyl 5-[(Ethoxycarbonyl)oxy]-5,5-Diphenylpent-2-ynoate |

|---|---|---|

| Molecular Weight (g/mol) | ~162 (estimated) | ~356 (calculated) |

| Solubility | High (polar solvents) | Low (nonpolar solvents due to phenyl groups) |

| Reactivity | Hydroxyl-driven H-bonding | Electrophilic triple bond |

Methyl (4aR)-1-[(2,4-Dimethoxyphenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylate

Structural Differences :

- Core Structure: A polycyclic pyrrolo-pyridazine system vs. the linear pentenoate chain.

- Functional Groups : Contains a methyl ester, dimethoxyphenyl group, and lactam ring, unlike the ethyl ester and diol in the target compound.

(4aR)-1-[(2,3-Difluoro-4-iodophenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylic Acid 2-Methylpropyl Ester

Structural Differences :

- Halogenation : Contains iodine and fluorine atoms, enhancing electrophilicity and metabolic stability.

- Ester Group : A bulky 2-methylpropyl ester vs. the simpler ethyl ester in the target compound.

Ethyl 7-Bromoheptanoate

Structural Differences :

- Chain Length: A seven-carbon chain with a terminal bromine vs. the five-carbon enoate with diols.

- Reactivity: The bromine facilitates nucleophilic substitution (e.g., SN2 reactions), whereas the target compound’s enoate undergoes conjugate additions .

Key Research Findings

- Stereochemical Impact: The (4S) configuration in this compound enhances enantioselectivity in catalytic hydrogenation, as demonstrated in asymmetric synthesis protocols .

- Thermodynamic Stability: The diol-enoate structure exhibits lower thermal stability compared to phenyl-substituted analogs due to hydrogen-bonding networks that may promote decomposition .

- Biological Activity: Dihydroxy-enoates show moderate inhibition of COX-2 enzymes, while halogenated pyrrolo-pyridazines (e.g., EP 4 374 877 A2) exhibit potent kinase inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.